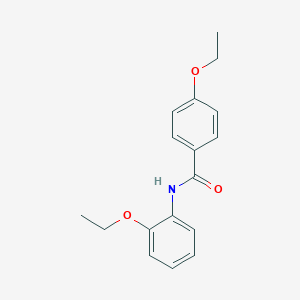

4-ethoxy-N-(2-ethoxyphenyl)benzamide

Descripción

4-Ethoxy-N-(2-ethoxyphenyl)benzamide is a benzamide derivative characterized by ethoxy substituents at the 4-position of the benzoyl ring and the 2-position of the aniline moiety. Its structural features, including the ethoxy groups, influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and selectivity .

Propiedades

Fórmula molecular |

C17H19NO3 |

|---|---|

Peso molecular |

285.34 g/mol |

Nombre IUPAC |

4-ethoxy-N-(2-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C17H19NO3/c1-3-20-14-11-9-13(10-12-14)17(19)18-15-7-5-6-8-16(15)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |

Clave InChI |

ACNPXHGGSDIZRD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |

SMILES canónico |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues with Ether Substituents

2-Ethoxy-N-(4-ethoxyphenyl)benzamide (CAS 109369-18-8)

- Structure : Ethoxy groups at the 2-position (benzoyl) and 4-position (aniline).

- Key Differences : Positional isomerism of the ethoxy group on the aniline ring (4- vs. 2-position) leads to distinct receptor interactions.

4,4'-Oxybis[N-(2-ethoxyphenyl)benzamide]

- Structure : Dimeric benzamide linked by an oxygen bridge, with ethoxy groups at the 2-position on both aniline rings.

- Key Differences : Dimeric structure may enhance avidity for receptor dimers or alter solubility.

- Activity : Studied as a SARS-CoV-2 entry inhibitor (docking score: -5.51 kcal/mol against ACE2), highlighting its versatility beyond GPCR modulation .

Sulfonamide-Containing Analogues

ML382 (2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide)

- Structure : Features a cyclopropanesulfonamido group instead of the ethoxy group on the benzoyl ring.

- Activity: Potency: EC50 = 190 nM for MrgX1 activation (Emax = 195%) as a positive allosteric modulator (PAM). Selectivity: No activity against MrgX2 or 5-HT receptors (except 63% inhibition of 5-HT2B). Metabolism: High clearance in human and rat liver microsomes, limiting oral bioavailability .

N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide

- Structure : Sulfonamide linker with a 4-ethoxyphenyl group.

- Activity: Not directly reported, but sulfonamide groups generally enhance metabolic stability compared to esters or ethers .

Substituted Benzamides with Varied Functional Groups

Mosapride Metabolites (4-Amino-5-chloro-2-ethoxy-N-substituted benzamides)

- Structure : Chloro and fluoro substituents on the benzoyl ring.

- Activity : Reduced 5-HT4 receptor agonism compared to parent compound mosapride, emphasizing the role of substituents in receptor specificity .

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Bromo (benzoyl) and nitro (aniline) substituents.

- Activity : Primarily studied for crystallographic parameters; nitro groups may reduce metabolic stability compared to ethoxy groups .

Pharmacokinetic and Pharmacodynamic Comparisons

| Compound | EC50 (nM) | Emax (%) | Selectivity (MrgX1 vs. MrgX2) | Metabolic Stability (Human) | Key Substituents |

|---|---|---|---|---|---|

| 4-Ethoxy-N-(2-ethoxyphenyl)benzamide | N/A | N/A | N/A | Moderate (ethoxys) | 4-Ethoxy (Bz), 2-Ethoxy (An) |

| ML382 | 190 | 195 | >100-fold selective | Low (high clearance) | Cyclopropanesulfonamido |

| Mosapride | N/A | N/A | 5-HT4 agonist | High | Chloro, Fluoro |

| 4,4'-Oxybis derivative | N/A | N/A | ACE2 inhibitor | Unknown | Dimeric, Ethoxys |

Structure-Activity Relationship (SAR) Trends

- Ether vs. Sulfonamide Groups : Ethers (e.g., ethoxy) improve solubility but may reduce metabolic stability, while sulfonamides enhance receptor affinity (e.g., ML382’s EC50 = 190 nM) .

- Substituent Position : 2-Ethoxy on the aniline ring (as in 4-ethoxy-N-(2-ethoxyphenyl)benzamide) is critical for MrgX1 modulation, whereas 4-ethoxy analogues show divergent activities .

- Dimeric Structures : Compounds like 4,4'-oxybis[N-(2-ethoxyphenyl)benzamide] demonstrate expanded applications (e.g., antiviral activity) due to increased molecular complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.